molecular formula C18H25N5O5 B12419805 Tetrazine-Ph-NHCO-PEG3-alcohol

Tetrazine-Ph-NHCO-PEG3-alcohol

Cat. No.: B12419805
M. Wt: 391.4 g/mol
InChI Key: OYHGYVQRFGTURA-UHFFFAOYSA-N
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Description

Tetrazine-Ph-NHCO-PEG3-alcohol is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is notable for its ability to undergo inverse electron demand Diels-Alder (iEDDA) reactions with molecules containing trans-cyclooctene (TCO) groups . This property makes it a valuable reagent in click chemistry, a field that enables the rapid and efficient synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrazine-Ph-NHCO-PEG3-alcohol typically involves the following steps:

    Formation of the Tetrazine Group: The tetrazine group is synthesized through the reaction of hydrazine with nitriles, followed by cyclization.

    Attachment of the PEG Chain: The PEG chain is introduced through a nucleophilic substitution reaction, where the hydroxyl group of PEG reacts with an activated ester or halide.

    Formation of the Amide Bond: The final step involves the formation of an amide bond between the PEG chain and the tetrazine group, typically using carbodiimide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the tetrazine and PEG intermediates.

    Automated Coupling Reactions: Use of automated reactors to perform the coupling reactions efficiently.

    Purification and Quality Control: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrazine-Ph-NHCO-PEG3-alcohol primarily undergoes the following types of reactions:

    Inverse Electron Demand Diels-Alder (iEDDA) Reactions: Reacts with TCO-containing molecules to form stable adducts.

    Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    iEDDA Reactions: Typically performed in aqueous or organic solvents at room temperature. Common reagents include TCO-containing molecules.

    Nucleophilic Substitution: Requires the presence of a nucleophile (e.g., amines or thiols) and an appropriate leaving group (e.g., halides or activated esters).

Major Products

    iEDDA Reactions: The major products are stable adducts formed between the tetrazine group and TCO-containing molecules.

    Nucleophilic Substitution: The products depend on the nucleophile used but generally result in the substitution of the hydroxyl group.

Scientific Research Applications

Tetrazine-Ph-NHCO-PEG3-alcohol has a wide range of applications in scientific research:

Mechanism of Action

Tetrazine-Ph-NHCO-PEG3-alcohol exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Tetrazine-Ph-NHCO-PEG3-alcohol is unique due to its combination of a tetrazine group, a PEG chain, and an alcohol functional group. Similar compounds include:

This compound stands out due to its optimal balance of reactivity and solubility, making it a versatile reagent in various applications.

Properties

Molecular Formula

C18H25N5O5

Molecular Weight

391.4 g/mol

IUPAC Name

3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C18H25N5O5/c24-6-8-27-10-12-28-11-9-26-7-5-17(25)19-13-15-1-3-16(4-2-15)18-22-20-14-21-23-18/h1-4,14,24H,5-13H2,(H,19,25)

InChI Key

OYHGYVQRFGTURA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCO)C2=NN=CN=N2

Origin of Product

United States

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